

3-Pyridinealdoxime CAS number and chemical properties

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Compound of Interest

Compound Name: 3-Pyridinealdoxime

Cat. No.: B3426315

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An In-depth Technical Guide to 3-Pyridinealdoxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridinealdoxime, a member of the pyridine aldoxime family, is a compound of significant interest in medicinal chemistry and toxicology. Its chemical structure, characterized by a pyridine ring and an aldoxime functional group, imparts it with the potential to act as a nucleophilic agent. This property is the basis for its investigation as a reactivator of acetylcholinesterase (AChE) inhibited by organophosphorus compounds, such as nerve agents and pesticides. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of **3-Pyridinealdoxime**.

Chemical Properties

A thorough understanding of the physicochemical properties of **3-Pyridinealdoxime** is fundamental for its application in research and development. These properties are summarized in the table below.

Property	Value	Source
CAS Number	1193-92-6	[1][2][3]
Molecular Formula	C ₆ H ₆ N ₂ O	[1][2][3][4]
Molecular Weight	122.12 g/mol	[1][2][3]
Appearance	White to off-white solid/powder	[5]
Melting Point	150-153 °C	[5][6]
Boiling Point	233.1 °C at 760 mmHg	[4][6]
Density	1.14 g/cm ³	[4][6]
pKa	pK _{a1} : 4.07 (pyridinium ion), pK _{a2} : 10.39 (oxime)	
LogP	0.88970	[4]

Solubility:

Quantitative solubility data for **3-Pyridinealdoxime** in common laboratory solvents is not readily available in the literature. However, based on the data for its isomers, its solubility is expected to be as follows:

- Water: Slightly soluble. For comparison, Pyridine-2-aldoxime methochloride has a solubility of 50 mg/mL in water.[7]
- Methanol: Soluble. Pyridine-2-aldoxime is reported to be soluble in methanol at 0.1 g/mL.[2][8]
- Ethanol: Soluble.
- Dimethyl Sulfoxide (DMSO): Soluble.

Experimental Protocols

Synthesis of 3-Pyridinealdoxime

A common and high-yield synthesis of **3-Pyridinealdoxime** involves the reaction of 3-pyridinecarboxaldehyde with hydroxylamine hydrochloride.

Materials:

- 3-Pyridinecarboxaldehyde
- Hydroxylamine hydrochloride
- Methanol (CH_3OH)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Water (H_2O)

Procedure:

- Dissolve 3-pyridinecarboxaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.05 equivalents) in methanol.
- Heat the mixture at reflux for 12 hours.
- Remove the solvent under reduced pressure to obtain a solid residue.
- To the solid, add saturated sodium bicarbonate solution with stirring until the pH is slightly basic.
- A white precipitate of **3-pyridinealdoxime** will form.
- Filter the precipitate and wash it with water.
- Dry the product in vacuo to yield **3-pyridinealdoxime** as a white solid.

Analytical Methods

Thin-Layer Chromatography (TLC):

TLC can be employed for routine monitoring of the synthesis reaction and for preliminary purity assessment.

- Stationary Phase: Silica gel 60 F₂₅₄
- Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) can be a good starting point. The polarity can be adjusted based on the observed R_f value.
- Visualization: UV light (254 nm) or staining with an appropriate agent such as potassium permanganate.

High-Performance Liquid Chromatography (HPLC):

HPLC is a robust method for the quantitative analysis and purity determination of **3-Pyridinealdoxime**.

- Column: A reversed-phase C18 column is typically suitable.
- Mobile Phase: A gradient of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and a polar organic solvent such as acetonitrile or methanol.
- Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance (e.g., around 260 nm).
- Injection Volume: 10-20 µL.
- Flow Rate: 1.0 mL/min.

Biological Activity and Signaling Pathway

The primary biological significance of pyridine aldoximes, including **3-Pyridinealdoxime**, lies in their ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) compounds.^[1]

Mechanism of Action: Cholinesterase Reactivation

Organophosphorus compounds inhibit AChE by phosphorylating a critical serine residue in the enzyme's active site. This covalent modification renders the enzyme inactive, leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors. Pyridine aldoximes act as nucleophiles, attacking the phosphorus atom

of the OP-AChE conjugate. This leads to the formation of a phosphorylated oxime and the regeneration of the active enzyme.

Caption: Mechanism of Acetylcholinesterase Reactivation by **3-Pyridinealdoxime**.

Logical Workflow for Drug Development

The development of **3-Pyridinealdoxime** or its derivatives as potential antidotes for organophosphate poisoning follows a structured workflow.

Caption: Drug Development Workflow for **3-Pyridinealdoxime** Derivatives.

Conclusion

3-Pyridinealdoxime is a molecule with significant therapeutic potential, particularly as a scaffold for the development of reactivators of inhibited cholinesterase. Its straightforward synthesis and well-understood mechanism of action make it an attractive candidate for further investigation. The data and protocols presented in this guide are intended to support researchers and drug development professionals in their efforts to explore the full potential of this and related compounds. Future work may focus on optimizing the structure of **3-Pyridinealdoxime** to enhance its efficacy, pharmacokinetic profile, and ability to cross the blood-brain barrier.

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